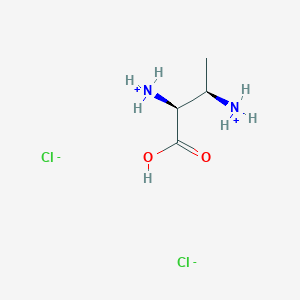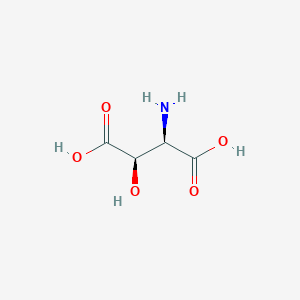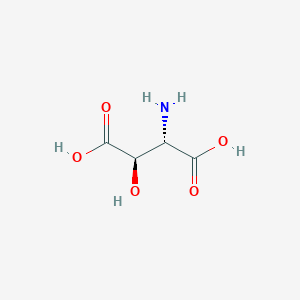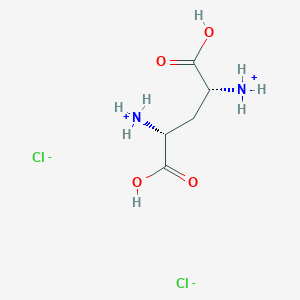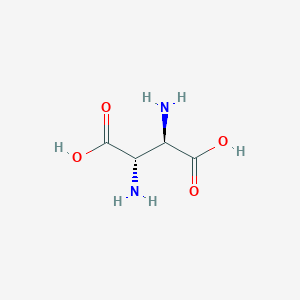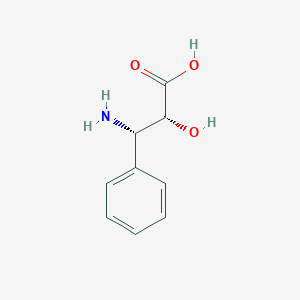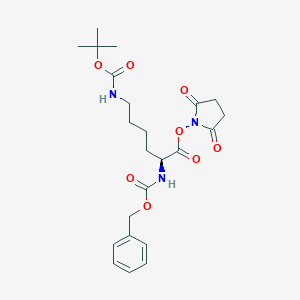
Z-Lys(boc)-osu
Overview
Description
Z-Lys(boc)-osu, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . It is a useful intermediate used in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent .
Synthesis Analysis
The synthesis of this compound involves several steps. In one approach, the copper complex of Lys requires several operations and is associated with some limitations . The copper complex of Lys(Boc) is an amorphous precipitate that has to be centrifuged. This precipitate contains di(tert-butyl) pyrocarbonate, used in excess for Ne-tert-butoxycarbonylation, and methanol must be applied for its decomposition . Z-Lys(Boc) was eventually obtained via a temporary Ne-benzylidene blockage .Molecular Structure Analysis
This compound has a molecular formula of C23H31N3O8 and a molecular weight of 477.50800 . The exact mass is 477.21100 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the formation of the copper complex of Lys, which is then subjected to Ne-tert-butoxycarbonylation . It is also used in the synthesis of peptides containing Nepsilon protected lysyl side chains .Physical And Chemical Properties Analysis
This compound is a white crystal . It has a predicted density of 1.176±0.06 g/cm3 . It is soluble in DMF (0.5 mmol/ml) . The melting point is 63-70°C and the predicted boiling point is 587.0±50.0 °C .Scientific Research Applications
Wiejak, Masiukiewicz, and Rzeszotarska (1999) discussed the synthesis of ZLys(Boc) as a valuable material for peptide syntheses, particularly in the industrial production of certain peptide drugs (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).
Qin et al. (2014) explored the use of Ne-protected l-lys monomers, including those with tert-butoxycarbonyl (Boc) groups, for protease-catalyzed oligomerization of l-lysine methyl ester (Qin et al., 2014).
Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides bearing redox chromophores for applications in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Zhao Yi-nan and Melanie Key (2013) reported on the synthesis of Fmoc-L-Lys(Boc)-Gly-OH and its implications for the simplification and improvement of polypeptide synthesis (Zhao Yi-nan & Key, 2013).
Heltweg et al. (2003) developed Z-MAL, a substrate modified from Boc(Ac)Lys-AMC for assaying histone deacetylases, with applications in cancer research and drug development (Heltweg et al., 2003).
Suzuki et al. (2018) developed a controlled genome editing technique using Cas9-mediated mammalian genome editing that is regulated by Lys(Boc) (Suzuki et al., 2018).
Afrasiabi and Kraatz (2013) showed that Boc-L-Phe-L-Lys(Z)-OMe forms coiled fibrous architectures under sonication, demonstrating self-healing and thermal chiroptical switching behavior (Afrasiabi & Kraatz, 2013).
Balaev, Osipov, and Fedorov (2014) described a method for pilot-scale production of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide used in making synthetic analogs of somatostatin (Balaev, Osipov, & Fedorov, 2014).
Deng et al. (2009) synthesized biodegradable poly(ester amide)s with pendant amine functional groups using Z-LysNCA, illustrating applications in biomedical and pharmacological fields (Deng et al., 2009).
Zong et al. (2016) synthesized Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s with applications in forming stable thermo-reversible organogels (Zong et al., 2016).
Safety and Hazards
Z-Lys(boc)-osu should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . In case of accidental release, avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment and ensure adequate ventilation .
Mechanism of Action
Target of Action
Z-Lys(boc)-osu, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in the field of peptide synthesis. Its primary targets are the amino acids in the peptide chain that are being synthesized . The role of this compound is to provide a protected form of the amino acid lysine, which can be incorporated into the peptide chain without reacting with other components of the reaction .
Mode of Action
This compound interacts with its targets (amino acids in the peptide chain) through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to the growing peptide chain in a stepwise manner. The protection groups (Boc and Z) prevent unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the protection groups are removed, revealing the desired peptide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects include the successful synthesis of the desired peptide or protein .
Pharmacokinetics
It’s important to note that the compound is soluble in dmf (dimethylformamide), which can impact its availability during the peptide synthesis process .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the amino acid lysine . The compound allows for the controlled addition of lysine to the peptide chain, contributing to the overall structure and function of the final peptide or protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Additionally, the reaction conditions, such as the solvent used and the temperature of the reaction, can impact the efficacy of the peptide synthesis .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFVVSXVXQRYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318731 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3338-34-9 | |
| Record name | NSC334373 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-N~6~-(tert-butoxycarbonyl)lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





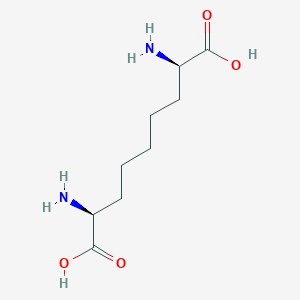



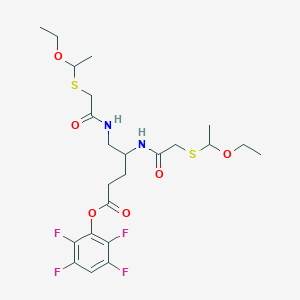
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
